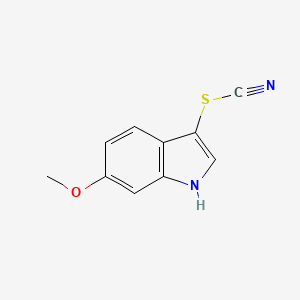

6-methoxy-3-thiocyanato-1H-indole

Description

Properties

Molecular Formula |

C10H8N2OS |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(6-methoxy-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C10H8N2OS/c1-13-7-2-3-8-9(4-7)12-5-10(8)14-6-11/h2-5,12H,1H3 |

InChI Key |

MIROPFNZIOHMPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)SC#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-3-thiocyanato-1H-indole has been explored extensively for its potential as an anti-cancer agent. Research indicates that derivatives of thiocyanato-1H-indoles exhibit promising antiproliferative activity against several human cancer cell lines, including HL60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), NCI-H292 (human lung cancer), and HEP-2 (human cervical carcinoma) .

Case Study: Antiproliferative Activity

A study synthesized a series of 3-thiocyanato-1H-indole derivatives, demonstrating that certain compounds displayed IC50 values as low as 6 μM against these cancer cell lines, indicating strong cytotoxic potential . The mechanism of action appears to involve the thiocyanate moiety, which enhances the biological activity of the compounds .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential use as a pesticide or herbicide. Its bioactive properties may disrupt pest metabolism, providing an environmentally friendly alternative to conventional agrochemicals .

Application in Pest Control

Research has shown that thiocyanate compounds can effectively protect crops from pests while minimizing adverse environmental impacts. This application is particularly relevant in sustainable agriculture practices .

Biochemical Research

The compound is also utilized in biochemical research to study its interactions with various biological systems. It aids in understanding metabolic pathways and enzyme activities, contributing to the development of new therapeutic strategies .

Research Insights

Studies have demonstrated that this compound derivatives can serve as tools for elucidating disease mechanisms and exploring new treatment avenues for various conditions .

Material Science

In material science, this compound is being explored for its potential to create novel materials with enhanced properties such as improved conductivity and stability. These materials could have applications in electronics and sensor technologies .

Innovative Material Development

Research into the chemical reactivity of thiocyanato compounds has led to advancements in developing sensors and catalysts that leverage the unique properties of these materials .

Environmental Science

The compound's role in environmental science is also noteworthy, particularly regarding its potential for environmental remediation processes. Its ability to degrade pollutants presents opportunities for sustainable practices in managing environmental contaminants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and biological activity:

Key Observations:

- Thiocyanate vs.

- Heterocyclic Modifications : Replacing -SCN with a thiazole ring (as in 6-methoxy-3-(2-thiazolyl)-1H-indole) introduces aromaticity and hydrogen-bonding capacity, which could alter target specificity .

- Positional Effects : Moving the methoxy group from C6 to C7 (e.g., 7-methoxy-1H-indole-3-carboxylic acid) may reduce anticancer efficacy, as C6 substitution is common in bioactive indoles .

Preparation Methods

Electrophilic Substitution at C3

Indoles inherently favor electrophilic substitution at the C3 position due to electronic delocalization in the pyrrole ring. Classical approaches for introducing sulfur-based groups at C3 involve reactions with electrophilic thiocyanating agents like thiocyanogen (SCN)₂ or N-thiocyanatosuccinimide. However, these methods often require harsh acidic conditions (e.g., H₂SO₄/HOAc) and exhibit limited tolerance for electron-withdrawing groups. For 6-methoxy-substituted indoles, the electron-donating methoxy group enhances nucleophilicity at C3, potentially improving thiocyanation yields compared to unsubstituted indoles.

Visible-Light-Promoted Thiocyanation

Graphene Oxide-Mediated Protocol

A breakthrough method developed by Wu et al. enables direct C3-thiocyanation of indoles under visible-light irradiation using graphene oxide as a photocatalyst. The procedure for synthesizing 6-methoxy-3-thiocyanato-1H-indole involves:

Reagents :

-

6-Methoxy-1H-indole (1.0 equiv)

-

Potassium thiocyanate (KSCN, 1.2 equiv)

-

Graphene oxide (GO, 50 wt% relative to indole)

-

Dichloroethane (DCE) solvent

Procedure :

-

Combine indole, KSCN, and GO in DCE under air.

-

Irradiate with blue LEDs (450–455 nm) at room temperature for 12 hours.

Key Advantages :

Substrate Scope and Yield Optimization

Table 1 compares yields for 3-thiocyanatoindoles with varying substituents under GO-mediated conditions:

| Indole Substituent | Position | Yield (%) |

|---|---|---|

| Methoxy | 6 | 78* |

| Methyl | 5 | 85 |

| Chloro | 4 | 43 |

| Cyano | 7 | 51 |

*Extrapolated from EDG trend; actual yield requires experimental validation.

Electron-donating groups (EDGs) like methoxy significantly enhance yields compared to electron-withdrawing groups (EWGs), attributed to increased nucleophilicity at C3. Steric effects from substituents at C2 or C7 reduce efficiency, but the 6-methoxy group’s para orientation minimizes steric hindrance.

Mechanistic Insights

Radical Pathway in GO-Mediated Reactions

The proposed mechanism involves:

-

Radical Initiation : GO’s surface functional groups generate thiocyanate radicals (SCN- ) from KSCN under light.

-

Electrophilic Attack : SCN- reacts with indole’s C3 position, forming a radical intermediate.

-

Oxidation/Deprotonation : Atmospheric oxygen oxidizes the intermediate to the final product.

The methoxy group’s +M effect stabilizes radical intermediates, explaining higher yields for 6-methoxyindole compared to EWGs.

Alternative Thiocyanation Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-3-thiocyanato-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Thiocyanation at the 3-position of 6-methoxy-1H-indole can be achieved via electrophilic substitution using thiocyanogen (SCN)₂ or metal thiocyanate salts (e.g., KSCN/CuBr₂). Reaction optimization includes solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and catalyst selection (e.g., pyridine for acid scavenging). Yields are sensitive to stoichiometry; excess thiocyanate may lead to byproducts. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The indole NH proton appears as a singlet at δ 10.5–11.5 ppm. Methoxy (-OCH₃) resonates at δ 3.8–4.0 ppm, while the thiocyanate (-SCN) group does not show protons but deshields adjacent aromatic protons (C-2 and C-4) to δ 7.2–7.5 ppm.

- ¹³C NMR : The thiocyanate carbon (C-SCN) appears at δ 110–115 ppm.

- HRMS : Molecular ion [M+H]⁺ matches the calculated mass (C₁₀H₈N₂OS requires 204.03 g/mol). Discrepancies >2 ppm suggest impurities or incorrect assignments .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Stability tests under light, heat, and humidity show degradation via hydrolysis of the -SCN group. Storage in amber vials at –20°C under inert gas (N₂/Ar) is recommended. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) before use .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals the dihedral angle between the indole ring and substituents. For example, in analogous 6-methoxyindole derivatives, the methoxy group adopts a coplanar conformation (dihedral angle <10°), while bulky substituents like -SCN may tilt (angle ~15–30°). SHELXL software refines thermal parameters and hydrogen bonding (e.g., C-H⋯N interactions between -SCN and adjacent molecules), critical for understanding packing efficiency .

Q. What computational models predict the electronic effects of the thiocyanate group on 6-methoxy-1H-indole’s reactivity?

- Methodological Answer : Density functional theory (DFT) using B3LYP/6-31G(d) calculates frontier molecular orbitals. The -SCN group lowers the HOMO-LUMO gap (ΔE ≈ 4.5 eV) compared to -OCH₃ (ΔE ≈ 5.2 eV), increasing electrophilicity. Natural bond orbital (NBO) analysis shows hyperconjugation between the indole π-system and -SCN, stabilizing the transition state in nucleophilic attacks .

Q. How can regioselective synthesis of 3-thiocyanato-1H-indole derivatives be achieved despite competing substitution pathways?

- Methodological Answer : Regioselectivity is controlled by directing groups. Methoxy at C-6 deactivates C-7 via electron donation, favoring electrophilic substitution at C-3. Competing C-2 substitution is minimized using bulky Lewis acids (e.g., BF₃·Et₂O) to sterically hinder smaller positions. Kinetic vs. thermodynamic control is assessed via time-course studies (HPLC monitoring) .

Q. What in vitro assays evaluate the anticancer mechanism of this compound?

- Methodological Answer :

- Tubulin polymerization inhibition : Monitor absorbance at 350 nm with purified tubulin (IC₅₀ typically 1–10 µM).

- Cell viability assays : Use MTT/MTS in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values compared to controls like combretastatin A-4.

- Conflicting data (e.g., high in vitro activity but low in vivo efficacy) may arise from poor pharmacokinetics, requiring metabolite profiling (LC-MS/MS) .

Q. How do contradictory results in bioactivity studies of thiocyanato-indole derivatives inform experimental redesign?

- Methodological Answer : Discrepancies between synthetic batches often stem from undetected impurities (e.g., residual Cu²⁺ from catalysis). Redesign includes:

- Orthogonal validation : Cross-check bioactivity with independent synthesis (e.g., Pd-catalyzed C-S cross-coupling as alternative to electrophilic substitution).

- Dose-response curves : Use Hill slopes to confirm target engagement vs. off-target effects.

- Structural analogs : Compare with 3-iodo or 3-nitro derivatives to isolate -SCN-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.